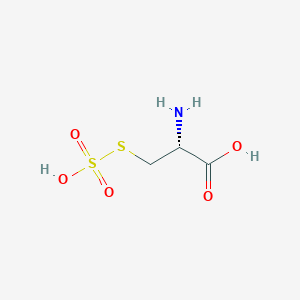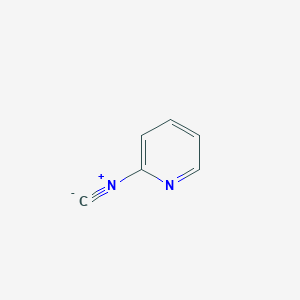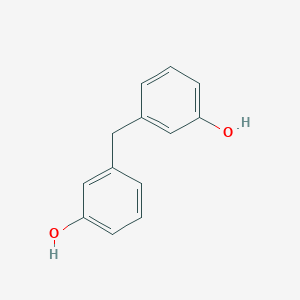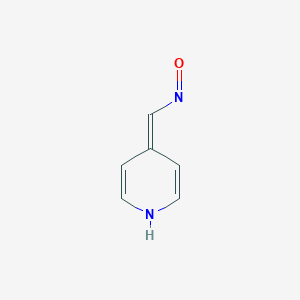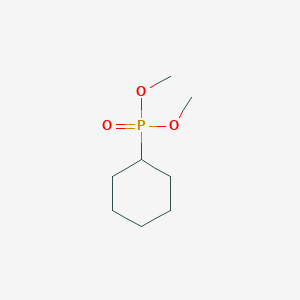![molecular formula C7H9NO5 B167584 methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate CAS No. 1676-88-6](/img/structure/B167584.png)
methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate, also known as MDOP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MDOP belongs to the class of oxazolidinone derivatives, which have been studied extensively for their antibacterial, antiviral, and anticancer activities.
Mecanismo De Acción
The mechanism of action of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate is not fully understood. However, studies have suggested that methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate may also inhibit viral replication by interfering with the viral DNA polymerase. In the field of oncology, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been shown to have low toxicity in vitro and in vivo. In animal studies, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been shown to have no significant adverse effects on the liver, kidney, or heart. However, further studies are needed to evaluate the long-term effects of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate also has a broad spectrum of activity against various bacteria, viruses, and cancer cell lines. However, one limitation of using methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future studies on methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate could focus on optimizing its synthesis method to improve its solubility and bioavailability. Further studies could also investigate the potential of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate as a therapeutic agent for other diseases such as tuberculosis, HIV, and Alzheimer's disease. Additionally, studies could explore the synergistic effects of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate with other drugs or compounds to enhance its therapeutic properties.
Métodos De Síntesis
The synthesis of methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate involves the reaction of 4-hydroxy-2-oxo-1,2,5-oxadiazolidine-3-carboxylic acid with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction yields methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been studied for its potential therapeutic properties in various scientific fields. In the field of medicinal chemistry, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been investigated for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has also been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In the field of oncology, methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate has been investigated for its potential anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.
Propiedades
Número CAS |
1676-88-6 |
|---|---|
Nombre del producto |
methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |
Fórmula molecular |
C7H9NO5 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |
InChI |
InChI=1S/C7H9NO5/c1-12-5(9)3-2-4-6(10)13-7(11)8-4/h4H,2-3H2,1H3,(H,8,11)/t4-/m1/s1 |
Clave InChI |
JRZZMWDRALHNFH-SCSAIBSYSA-N |
SMILES isomérico |
COC(=O)CC[C@@H]1C(=O)OC(=O)N1 |
SMILES |
COC(=O)CCC1C(=O)OC(=O)N1 |
SMILES canónico |
COC(=O)CCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



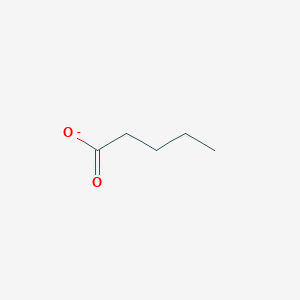
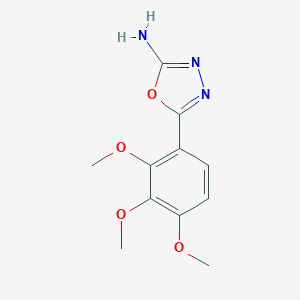
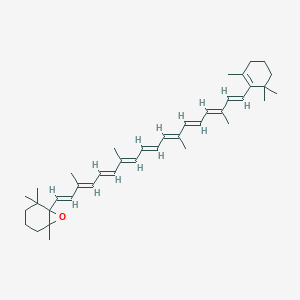
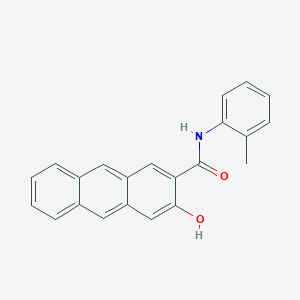
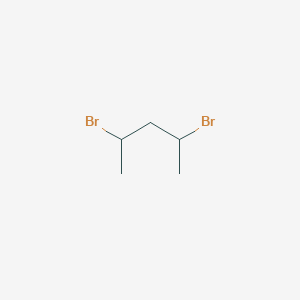
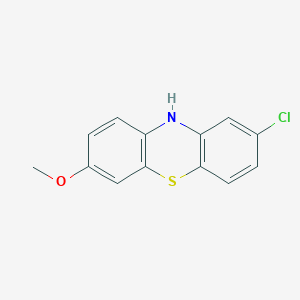

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
